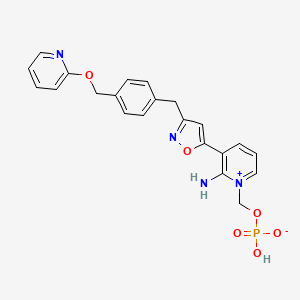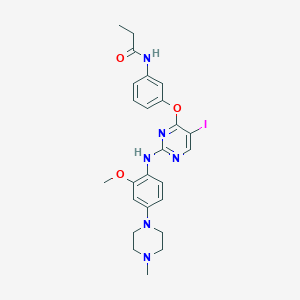
Hras-1Y i-motif Probe-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hras-1Y i-motif Probe-1 is a probe of the hras-1Y i-motif which selectively and directly interacts with it.
Wissenschaftliche Forschungsanwendungen
Binding to the HRAS Oncogene
The HRAS oncogene contains multiple non-B DNA structures, including G-quadruplex and i-motif structures. "Hras-1Y i-motif Probe-1" has been identified as one of the first small organic compounds to directly interact with the HRAS i-motif. This interaction is significant because the HRAS i-motif serves as a molecular switch for gene expression, indicating potential therapeutic applications in targeting the HRAS oncogene in cancer treatment (Journey et al., 2018).
Regulation of HRAS Transcription
The C-rich strands of HRAS, known as hras-1 and hras-2, fold into i-motif conformations. These conformations are unfolded by heterogeneous ribonucleoprotein particle A1 (hnRNP A1), a process crucial for HRAS gene activation. This unfolding mechanism suggests that i-motif structures, and by extension "Hras-1Y i-motif Probe-1", play a significant role in the regulation of HRAS transcription, which is a critical factor in certain cancers like bladder cancer (Miglietta et al., 2015).
Label-Free Detection of Cancer Biomarkers
In a study focusing on bladder cancer biomarkers in urine, HRAS mutations associated with early-stage bladder cancer were detected using a DNA sensor based on a silicon microring resonator. This method of detection indicates potential applications for "Hras-1Y i-motif Probe-1" in non-invasive cancer diagnostics, particularly in identifying and monitoring specific genetic alterations associated with bladder cancer (Shin et al., 2013).
Electrochemical Biosensing Applications
The i-motif oligonucleotide probe-based electrochemical DNA (E-DNA) sensor, which utilizes i-motif structures for detecting glucose and urea, demonstrates the potential of "Hras-1Y i-motif Probe-1" in biosensing applications. Its role in the conformational switch of the oligonucleotide probe can be used for the development of sensitive biosensors for various applications, including healthcare and environmental monitoring (Gao et al., 2015).
HRAS G-quadruplex/i-motif Switch
Research indicates that HRAS is regulated by a G-quadruplex/i-motif switch, with proteins recognizing non-B DNA conformations, such as the HRAS i-motif, being integral to gene activation. This understanding further supports the potential of "Hras-1Y i-motif Probe-1" in modulating gene expression in therapeutic contexts (Cogoi et al., 2014).
Eigenschaften
Produktname |
Hras-1Y i-motif Probe-1 |
|---|---|
Molekularformel |
C18H25N5O |
Molekulargewicht |
327.43 |
IUPAC-Name |
2-((2-Amino-6-(4-(1-(pyrrolidin-1-yl)ethyl)phenyl)pyrimidin-4-yl)amino)ethan-1-ol |
InChI |
InChI=1S/C18H25N5O/c1-13(23-9-2-3-10-23)14-4-6-15(7-5-14)16-12-17(20-8-11-24)22-18(19)21-16/h4-7,12-13,24H,2-3,8-11H2,1H3,(H3,19,20,21,22) |
InChI-Schlüssel |
UVKWGQPLRGRXNH-UHFFFAOYSA-N |
SMILES |
OCCNC1=NC(N)=NC(C2=CC=C(C(N3CCCC3)C)C=C2)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Hras-1Y i-motif Probe-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)




![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)